N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide
Description
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide is a compound that belongs to the class of benzamide derivatives.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-7-9-12(10-8-11)15(19)18-16(21)17-13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHINGUPDCNOFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide typically involves the reaction of 2-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of thiocarbamoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells, leading to cell death. The anti-inflammatory effects are thought to be mediated through the suppression of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Comparison with Similar Compounds
N-[(2-methoxyphenyl)carbamothioyl]-4-methylbenzamide can be compared with other benzamide derivatives, such as:
N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound also exhibits antimicrobial activity but differs in its coordination behavior with transition metals.
N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methylbenzamide: Similar in structure, this compound has been studied for its potential anti-inflammatory properties.
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methylbenzamide: This derivative has shown promise in material science applications, particularly in the development of organic semiconductors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
